

Krypton-85: A Technical Guide to its Nuclear Properties and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-85**

Cat. No.: **B077114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the nuclear properties of **Krypton-85** (^{85}Kr) and its diverse applications in scientific research. This document provides detailed information on its decay characteristics, production, and experimental utility, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows.

Core Nuclear Properties of Krypton-85

Krypton-85 is a radioactive isotope of the noble gas krypton, notable for its inertness and moderate half-life, making it a valuable tool in various scientific and industrial fields.^{[1][2]} As a noble gas, it is chemically stable and does not readily participate in biological or chemical processes, ensuring that its behavior in experimental systems is primarily governed by physical parameters.^{[2][3]}

Physical and Decay Characteristics

The fundamental nuclear and radioactive properties of **Krypton-85** are summarized in the tables below. This data is essential for dosimetry, shielding calculations, and the design of experiments utilizing ^{85}Kr .

Table 1: General Nuclear Properties of **Krypton-85**

Property	Value
Symbol	^{85}Kr
Atomic Number (Z)	36
Mass Number (A)	85
Neutrons (N)	49
Isotope Mass	84.9125273(21) Da
Spin	9/2+
Half-life	10.728 years
Specific Activity	1.45×10^{13} Bq/g

Source:[4][5]

Table 2: Decay Properties of Krypton-85

Property	Value
Decay Mode	Beta (β^-) Decay
Decay Product	Rubidium-85 (^{85}Rb) (Stable)
Primary Decay Branch (99.57%)	
Beta (β^-) Maximum Energy	687 keV
Beta (β^-) Average Energy	251 keV
Secondary Decay Branch (0.43%)	
Beta (β^-) Maximum Energy	173 keV
Gamma (γ) Emission Energy	514 keV

Source:[4]

Production of Krypton-85

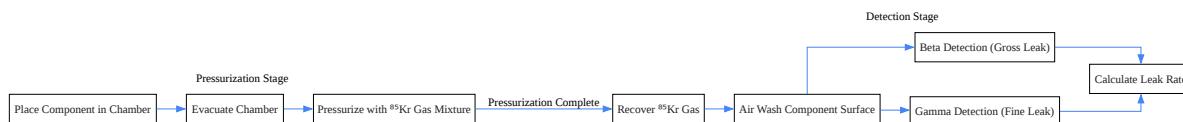
Krypton-85 is produced through both natural and anthropogenic processes.

- Natural Production: Minute quantities of ^{85}Kr are naturally formed in the atmosphere through the interaction of cosmic rays with stable Krypton-84 (^{84}Kr).^[4] This natural production maintains a small, equilibrium inventory in the atmosphere.^[4]
- Anthropogenic Production: The primary source of ^{85}Kr is as a fission product of uranium and plutonium in nuclear reactors and during nuclear weapons testing.^[3] Specifically, it is a significant byproduct of nuclear fuel reprocessing, where the gaseous ^{85}Kr is released when spent fuel rods are dissolved.^[4]

Experimental Protocols and Methodologies

The unique properties of **Krypton-85** lend themselves to a variety of research and industrial applications. This section details the methodologies for some of the key experiments involving ^{85}Kr .

Krypton-85 Leak Testing (Radioisotope Tracer Method)


This highly sensitive technique is used to measure fine and gross leak rates in hermetically sealed components, which is critical in the aerospace, military, and medical implant industries.
^{[3][6][7]}

Methodology:

- Pressurization: The test component is placed in a sealed chamber which is then evacuated to a low pressure (e.g., 0.5 torr).^[6] A mixture of **Krypton-85** and nitrogen gas is then introduced into the chamber, pressurizing it to a predetermined level for a specific duration.
^[6]
- Gas Recovery and Surface Decontamination: After the pressurization cycle, the ^{85}Kr gas mixture is recovered. The exterior of the component is then air-washed to remove any residual surface gas.^[8]
- Detection of Internal ^{85}Kr : The component is placed in a detection system, typically an X-ray scintillation crystal, to measure the gamma rays (514 keV) emitted from any ^{85}Kr that has

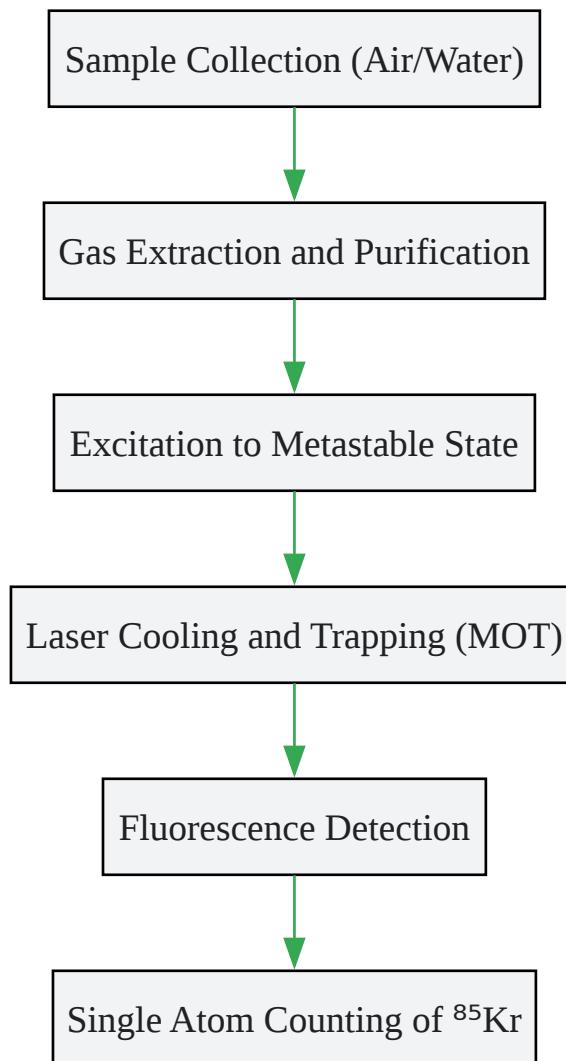
leaked into the device.[6][7] The measured count rate is proportional to the amount of ^{85}Kr inside.[3]

- Gross Leak Detection: For larger leaks, a Geiger-Müller (GM) counter can be used to detect the beta particles emitted from ^{85}Kr escaping from the component, which can also help pinpoint the location of the leak.[6][7]
- Leak Rate Calculation: The leak rate is calculated using a formula that considers the measured radioactivity, the concentration of ^{85}Kr in the test gas, the pressurization time and pressure, and the efficiency of the detector.[6]

[Click to download full resolution via product page](#)

Krypton-85 Leak Testing Workflow

Atom Trap Trace Analysis (ATTA) for Environmental Monitoring


ATTA is an ultra-sensitive technique capable of detecting single atoms of **Krypton-85**.[9] This makes it an ideal method for monitoring atmospheric ^{85}Kr concentrations, which can be an indicator of clandestine nuclear fuel reprocessing activities.[9] It is also used for dating young groundwater.[10]

Methodology:

- Sample Collection and Preparation: An air or degassed water sample is collected. The krypton gas is then separated and purified from the bulk sample using cryogenic and

chemical techniques.[\[1\]](#)

- Metastable State Excitation: The krypton atoms are excited to a metastable state, which is necessary for laser manipulation.[\[9\]](#) This is typically achieved using a radio-frequency discharge or all-optical techniques.[\[11\]](#)
- Laser Cooling and Trapping: The metastable krypton atoms are introduced into a magneto-optical trap (MOT). A laser system, tuned to a specific atomic transition of ^{85}Kr , is used to cool and trap only the ^{85}Kr atoms.[\[12\]](#)
- Fluorescence Detection: The trapped ^{85}Kr atoms are excited by the laser and emit fluorescence photons as they decay back to a lower energy state. These photons are detected by a sensitive detector, such as a CCD camera or a photomultiplier tube.[\[11\]](#)
- Atom Counting: By counting the individual fluorescence events, the number of ^{85}Kr atoms in the sample can be determined with extremely high selectivity and sensitivity.[\[9\]](#)

[Click to download full resolution via product page](#)

Atom Trap Trace Analysis (ATTA) Workflow

Industrial Thickness Gauging

Krypton-85 is used in industrial settings to measure the thickness of various materials like paper, plastics, and thin metals without physical contact.[4][13]

Methodology:

- Source and Detector Setup: A sealed source containing **Krypton-85** is positioned on one side of the material to be measured, and a detector (e.g., an ionization chamber) is placed on the opposite side.[14]

- Beta Particle Transmission: The ^{85}Kr source emits beta particles that pass through the material.
- Attenuation Measurement: As the beta particles traverse the material, some are absorbed or scattered. The extent of this attenuation is dependent on the thickness and density of the material.[15]
- Signal Processing and Thickness Calculation: The detector measures the intensity of the beta radiation that passes through the material. This signal is then electronically processed and correlated to the material's thickness or basis weight based on prior calibration with known standards.[15]
- Process Control: The real-time thickness measurement can be used in a feedback loop to control the manufacturing process, for instance, by adjusting rollers in a paper mill to maintain a consistent thickness.[15]

[Click to download full resolution via product page](#)

Industrial Thickness Gauging Workflow

Safety and Handling

As a radioactive material, **Krypton-85** must be handled with appropriate safety precautions to minimize radiation exposure.

- External Hazard: The primary external hazard from ^{85}Kr is from beta particle emission, which can affect the skin. The gamma emission is less frequent but requires consideration for shielding.[16] In the case of a release, the main concern is external exposure to the cloud of gas.[16]
- Internal Hazard: As a noble gas, **Krypton-85** is not readily absorbed or retained in the body if inhaled, so the internal hazard is low.[5]

- **Shielding:** Beta particles from ^{85}Kr can be effectively shielded by materials like plastic (approximately 2 mm).[17] The gamma rays require denser shielding, such as lead (approximately 6 mm).[17]
- **Laboratory Practices:** Standard good laboratory practices for handling radioactive materials should be followed.[18] This includes working in designated areas, using appropriate personal protective equipment (gloves, lab coat, safety glasses), and regular monitoring for contamination.[18][19] All work with ^{85}Kr should be performed in a well-ventilated area, such as a fume hood, to prevent the accumulation of the gas.[19]

Other Research Applications

Beyond the detailed protocols above, **Krypton-85** has several other important applications in research:

- **Groundwater Dating:** The known atmospheric concentration history of ^{85}Kr allows for the dating of young groundwater (up to about 50 years).[2][10]
- **Radioluminescent Light Sources:** The beta emissions from ^{85}Kr can excite phosphors to create self-powered light sources for applications where external power is unavailable or unreliable.[20][21]
- **Tracer Studies:** Due to its inert nature, ^{85}Kr is an excellent tracer for studying gas flow, diffusion in materials, and atmospheric transport.[22][23]
- **Plasma Physics:** **Krypton-85** can be used in plasma diagnostics to study plasma properties and behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]

- 2. CFCs [ldeo.columbia.edu]
- 3. kalite.com [kalite.com]
- 4. Krypton-85 - Wikipedia [en.wikipedia.org]
- 5. ionactive.co.uk [ionactive.co.uk]
- 6. orslabs.com [orslabs.com]
- 7. Krypton-85 Leak Testing | Oneida Research Services [orslabs.com]
- 8. palomartechnologies.com [palomartechnologies.com]
- 9. inis.iaea.org [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. Atomic trap trace analysis - Wikipedia [en.wikipedia.org]
- 12. inis.iaea.org [inis.iaea.org]
- 13. circ.com.cn [circ.com.cn]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Radioactive Gauges - radioactivity.eu.com [radioactivity.eu.com]
- 16. srs.gov [srs.gov]
- 17. case.edu [case.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. tritium radioluminescent lighting: Topics by Science.gov [science.gov]
- 22. KRYPTONATES: Kr\$sup 85\$ BECOMES A UNIVERSAL TRACER (Journal Article) | OSTI.GOV [osti.gov]
- 23. Simulating the mesoscale transport of krypton-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Krypton-85: A Technical Guide to its Nuclear Properties and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077114#what-are-the-nuclear-properties-of-krypton-85-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com